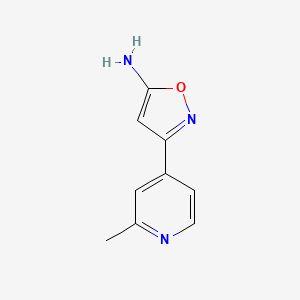
2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of diamides under basic conditions, which produces a range of substituted imidazol-4-ones . Another method includes the dehydrogenation of imidazolines, where 2-methylimidazoline is heated to melt, and active nickel is added to facilitate the reaction .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the common methods used in the industrial production of imidazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-one derivatives, while substitution reactions can produce various substituted imidazole compounds .
Applications De Recherche Scientifique
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450, affecting its function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-5-[(2-hydrazino-4,5-dihydro-1H-imidazol-1-yl)methyl]pyridine
- 2-chloro-N-[(1-methyl-1H-benzo[d]imidazol-2-yl)methyl]acetamide
Uniqueness
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the imidazole ring enhances its reactivity and potential for forming various derivatives .
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
2-chloro-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-5(8-4-9)6(10)2-7/h3-4H,2H2,1H3 |
Clé InChI |
ITGLWKPRALPPCS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



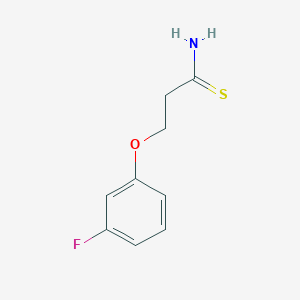
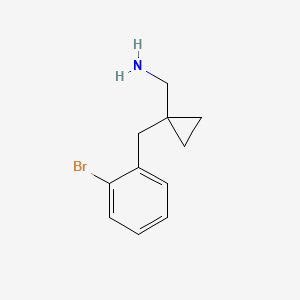

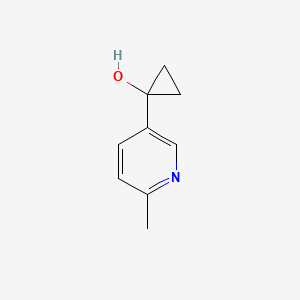
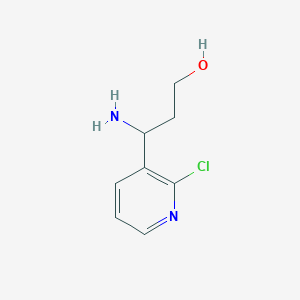
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)

![2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile](/img/structure/B13596007.png)
